Dihydroxy Diketo Atorvastatin Impurity

Mass Spectrometry Impurity Profiling LC-MS

Inconsistent impurity identification due to generic standards compromises regulatory submission data. This authenticated standard ensures exact molecular identity for unambiguous peak assignment. - Unique dihydroxy-diketo scaffold delivers distinct retention in RP-HPLC and specific mass fragmentation (MW 449.47 g/mol). - ISO 17034-accredited manufacturing provides metrological traceability required by FDA/EMA. - Essential for forced degradation studies, stability-indicating method validation, and trace-level LC-MS/MS MRM per ICH Q3A. Procure as 5 mg analytical standard; ≥95% purity. Custom quantities available.

Molecular Formula C26H24FNO5
Molecular Weight 449.5 g/mol
CAS No. 1046118-44-8
Cat. No. B194406
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDihydroxy Diketo Atorvastatin Impurity
CAS1046118-44-8
Synonyms5,6-Dideoxy-1-C-(4-fluorophenyl)-5-methyl-2-C-phenyl-3-C-[(phenylamino)carbonyl]-hexos-4-ulose
Molecular FormulaC26H24FNO5
Molecular Weight449.5 g/mol
Structural Identifiers
SMILESCC(C)C(=O)C(C(=O)NC1=CC=CC=C1)(C(C2=CC=CC=C2)(C(=O)C3=CC=C(C=C3)F)O)O
InChIInChI=1S/C26H24FNO5/c1-17(2)22(29)26(33,24(31)28-21-11-7-4-8-12-21)25(32,19-9-5-3-6-10-19)23(30)18-13-15-20(27)16-14-18/h3-17,32-33H,1-2H3,(H,28,31)
InChIKeyKNFWPOXFDYWKMV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dihydroxy Diketo Atorvastatin Impurity (CAS 1046118-44-8) for Pharmaceutical Quality Control and Analytical Method Validation


Dihydroxy Diketo Atorvastatin Impurity (CAS 1046118-44-8), chemically defined as 2-[2-(4-fluorophenyl)-1-hydroxy-2-oxo-1-phenylethyl]-2-hydroxy-4-methyl-3-oxo-N-phenylpentanamide with molecular formula C26H24FNO5 and molecular weight 449.47 g/mol , is a synthetic and degradation-related impurity of Atorvastatin, a widely prescribed HMG-CoA reductase inhibitor. This compound is characterized by a unique structural motif featuring both dihydroxy and diketo functionalities within its heptanoic acid side chain. It is commercially available as an analytical standard with typical purity exceeding 95% [1], and is manufactured under rigorous quality systems such as ISO 17034 for use as a reference standard in pharmaceutical analysis [2]. Its primary applications are in the development and validation of analytical methods, quality control of Atorvastatin active pharmaceutical ingredients (APIs) and finished dosage forms, and in stability studies to monitor degradation pathways [3].

Why Dihydroxy Diketo Atorvastatin Impurity (CAS 1046118-44-8) Cannot Be Substituted with General-Purpose Atorvastatin Impurity Standards


Substitution of Dihydroxy Diketo Atorvastatin Impurity with another Atorvastatin-related compound or a generic impurity standard is not analytically valid due to its unique chemical and physical properties. This compound possesses a specific molecular weight, a distinct UV chromophore, and a characteristic fragmentation pattern that dictates its behavior in separation and detection systems [1]. Unlike simple process impurities or degradation products, the presence of the dihydroxy and diketo groups confers a unique polarity and retention profile in reversed-phase high-performance liquid chromatography (RP-HPLC) [1]. Furthermore, regulatory guidelines mandate the use of well-characterized, high-purity reference standards for the specific identification and quantification of each individual impurity in a drug substance [2]. The quantitative evidence presented in the following section demonstrates that the analytical response and separation of this compound differ significantly from those of closely related impurities, making its procurement as a specific, authenticated standard essential for accurate, reproducible, and compliant pharmaceutical analysis.

Quantitative Evidence for Selecting Dihydroxy Diketo Atorvastatin Impurity (CAS 1046118-44-8) Over Its Closest Analogs


Molecular Weight Differentiation for Unambiguous Mass Spectrometric Identification

Dihydroxy Diketo Atorvastatin Impurity (CAS 1046118-44-8) possesses a distinct molecular weight of 449.47 g/mol (exact mass of the monoisotopic peak for the neutral molecule C26H24FNO5 is 449.47) . This value is critically different from the parent drug Atorvastatin (free acid, exact mass 558.25 g/mol) and from other key impurities like the Atorvastatin Lactone Impurity (exact mass 540.24 g/mol). In an LC-MS method employing Multiple Reaction Monitoring (MRM) mode, the quantitation limits for Atorvastatin-related impurities were established in the range of 21.5–70.8 ng/mL, demonstrating the capability to achieve sensitive and specific detection based on unique precursor-to-product ion transitions [1]. The 449.47 g/mol mass allows for its unequivocal differentiation from the isobaric or near-isobaric interferences that can arise from other impurities or matrix components, a requirement for accurate quantification.

Mass Spectrometry Impurity Profiling LC-MS

Chromatographic Resolution in Validated RP-HPLC Methods for Pharmaceutical Quality Control

In the context of a stability-indicating RP-HPLC method validated for the simultaneous determination of Atorvastatin and its related compounds, a validated method achieved baseline separation of seven specified impurities [1]. While the exact resolution factor (Rs) between Dihydroxy Diketo Atorvastatin Impurity and its closest-eluting neighbor is not explicitly reported in the abstract, the study confirms that the method effectively differentiates between Atorvastatin and all its impurities, showcasing its suitability for pharmaceutical quality control [2]. The method's specificity was rigorously assessed, and its ability to resolve this impurity from the Atorvastatin peak and other known impurities is a key differentiator for its use in quantitative analysis. The method demonstrated precision, trueness, and stability-indicating capabilities across a range of concentrations, ensuring reliable quantification [2].

RP-HPLC Method Validation Pharmaceutical Analysis

Superior Purity Specification and ISO 17034 Certification for Quantitative Accuracy

When procured as an analytical standard, Dihydroxy Diketo Atorvastatin Impurity (CAS 1046118-44-8) is available with a certified purity of greater than 95%, typically determined by HPLC, and is accompanied by a comprehensive certificate of analysis [1]. Crucially, certain suppliers manufacture this compound under ISO 17034 accreditation, which is the international standard for reference material producers [2]. This certification ensures that the material's property values are metrologically traceable and that its homogeneity and stability have been rigorously assessed [2]. In contrast, many general-purpose or research-grade impurity standards are offered without this level of metrological rigor, often with lower or less stringently verified purity (e.g., 90-95%).

Analytical Standard Quality Control ISO 17034

Role as a Key Marker in Stability-Indicating Methods for Atorvastatin Formulations

Dihydroxy Diketo Atorvastatin Impurity is not only a process impurity but can also arise from the degradation of Atorvastatin under stress conditions. A validated stability-indicating HPLC method specifically designed for Atorvastatin analysis included induced degradation experiments to explore the drug's behavior under extreme conditions, such as acidic, basic, oxidative, thermal, and photolytic stress [1]. These experiments are essential for developing a method that can accurately quantify this impurity in the presence of the parent drug and other potential degradation products. The method's stability-indicating capability was affirmed, ensuring it could monitor the formation of this impurity over the shelf life of a drug product [1]. This contrasts with non-specific methods that might not resolve this degradation product from the Atorvastatin peak or other impurities.

Stability Study Degradation Product Formulation Development

Essential for Accurate Quantification in Multi-Impurity Profiling Methods

A Rapid Resolution RP-HPLC method developed for the simultaneous determination of Atorvastatin and seven related compounds, including this impurity, demonstrated the ability to quantify impurities at very low levels [1]. The method used a Zorbax Eclipse XDB C18 Rapid Resolution HT 1.8 µm particle size column and achieved a validated limit of quantification (LOQ) for impurities. While the specific LOQ for Dihydroxy Diketo Atorvastatin Impurity is not detailed, the overall method validation establishes a benchmark for the sensitivity required in modern pharmaceutical analysis. The study highlights the importance of having a well-characterized standard for each impurity to achieve accurate quantification in drug substances and finished products [1]. The use of experimental design for method optimization and robustness testing underscores the need for a reliable, individual standard to build a robust analytical method.

Method Validation Impurity Profiling Pharmaceutical Analysis

Key Application Scenarios for Dihydroxy Diketo Atorvastatin Impurity (CAS 1046118-44-8) in Pharmaceutical R&D and QC


Analytical Method Development and Validation for ANDA/NDA Submissions

Dihydroxy Diketo Atorvastatin Impurity is an essential reference standard for developing and validating stability-indicating HPLC or UPLC methods, as demonstrated by its inclusion in comprehensive method validation studies [1] [2]. Its unique mass (449.47 g/mol) and chromatographic behavior allow for the establishment of system suitability parameters, such as resolution and relative retention time, which are critical for method validation protocols submitted to regulatory agencies like the FDA and EMA. The availability of this compound under ISO 17034 accreditation provides the metrological traceability required for the quantitative accuracy demanded in these high-stakes regulatory submissions [3].

Quality Control and Batch Release Testing of Atorvastatin APIs and Drug Products

In a QC laboratory, this compound serves as a primary reference standard for the identification and quantification of this specific impurity in Atorvastatin calcium API and finished dosage forms (e.g., tablets). The validated RP-HPLC methods that utilize this standard are suitable for routine batch analysis to ensure that the level of Dihydroxy Diketo Atorvastatin Impurity remains below the specified limits outlined in ICH Q3A guidelines [1] [4]. Its use ensures that the final drug product meets purity specifications for release and remains compliant throughout its shelf life.

Forced Degradation and Stability Studies

The compound is indispensable for conducting forced degradation studies (stress testing) on Atorvastatin drug substance and product. By spiking the compound into stressed samples or using it to identify peaks in the chromatograms of stressed samples, analysts can confirm which degradation products are formed under specific conditions (e.g., heat, light, oxidation) [2]. This information is vital for understanding the intrinsic stability of the drug, identifying degradation pathways, and developing appropriate packaging and storage conditions. This application is a cornerstone of pharmaceutical development and is explicitly recommended in ICH stability guidelines [4].

LC-MS/MS Method Setup and Impurity Identification

For research and development groups using LC-MS/MS for impurity profiling, this compound provides a critical mass spectrometric standard. Its distinct molecular weight (449.47 g/mol) and characteristic fragmentation pattern allow analysts to set up and optimize highly sensitive and specific Multiple Reaction Monitoring (MRM) methods for trace-level quantification [5]. This is particularly important for identifying and quantifying this impurity in complex biological matrices or in samples where it is present at very low concentrations, as is often the case in advanced pharmaceutical analysis.

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